molecular formula C7H15NO B8333233 Sec.-butyl-3-azetidinol CAS No. 35995-24-5

Sec.-butyl-3-azetidinol

Cat. No.: B8333233
CAS No.: 35995-24-5
M. Wt: 129.20 g/mol
InChI Key: PALQHDJEQRWLAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sec.-Butyl-3-azetidinol is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring with a hydroxyl group and a sec-butyl substituent at the 3-position. The azetidine ring, a saturated four-membered ring with one nitrogen atom, confers unique stereochemical and electronic properties, making it a valuable scaffold in medicinal chemistry and drug design.

Properties

CAS No.

35995-24-5

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

1-butan-2-ylazetidin-3-ol

InChI

InChI=1S/C7H15NO/c1-3-6(2)8-4-7(9)5-8/h6-7,9H,3-5H2,1-2H3

InChI Key

PALQHDJEQRWLAZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CC(C1)O

Origin of Product

United States

Preparation Methods

Reaction of α-Substituted Amines with 1,3-Dihalopropanes

A widely patented method involves reacting α-substituted sec-butylamines with 1,3-dihalopropanes (e.g., 1-bromo-3-chloropropane) in polar solvents. For example, US4966979A details a process where benzhydrylamine reacts with 1-bromo-3-chloropropane in a butanol-water mixture containing a non-nucleophilic base (e.g., NaOH) at 85°–150°C. By substituting benzhydrylamine with sec-butylamine, the azetidine ring forms via a two-step mechanism:

  • Nucleophilic attack by the amine on the 1-position of the dihalopropane.

  • Intramolecular cyclization through displacement of the 3-position halogen.

Key Parameters:

  • Solvent: Butanol-water (3:1 ratio) enhances solubility and facilitates base-mediated deprotonation.

  • Temperature: 95°–105°C optimizes ring closure while minimizing side reactions.

  • Base: Sodium hydroxide (2–3 equivalents) neutralizes HBr/HCl byproducts.

This method yields N-sec-butylazetidine intermediates , which require subsequent hydroxylation at the 3-position.

Hydroxylation of Azetidine Intermediates

Introducing the 3-hydroxyl group is critical for this compound synthesis. Two approaches dominate:

Borohydride Reduction of 3-Azetidinones

US3668196A demonstrates the reduction of 3-azetidinones to 3-azetidinols using sodium borohydride (NaBH₄) in methanol. For example:

  • Synthesis of 3-azetidinone: Reacting α-halo-α-amino ketones (e.g., 3-methylamino-3-methyl-1-bromo-2-butanone hydrobromide) with NaHCO₃ in dimethylformamide (DMF) under nitrogen forms the ketone intermediate.

  • Reduction: Treating the ketone with NaBH₄ in methanol at 0°C–25°C yields the alcohol.

Adaptation for this compound:

  • Replace the methylamino group with sec-butylamino in the α-halo-α-amino ketone precursor.

  • Yield Optimization: Prolonged reflux (2–4 hours) after NaBH₄ addition improves conversion.

Acid-Catalyzed Hydration

Hydrogenolysis for Deprotection and Functionalization

Azetidine intermediates often require deprotection of bulky substituents. US4966979A employs hydrogenolysis with palladium on charcoal (Pd/C) under 40–80 psi H₂ in methanol containing HCl. For this compound:

  • Protecting Group Removal: Hydrogenolysis of N-benzhydrylazetidine analogs liberates the free base.

  • Salt Formation: Concentrating the reaction mixture yields azetidine hydrochloride, which is treated with NaOH to release the free amine.

Challenges:

  • Catalyst Loading: 5–10% Pd/C by weight balances cost and efficiency.

  • Byproduct Management: Arylmethane byproducts are removed via distillation.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey Reagents/ConditionsYield*AdvantagesLimitations
Ring-Closure (US4966979A)sec-Butylamine, 1-bromo-3-chloropropaneNaOH, butanol-H₂O, 95°C~40%Scalable, fewer stepsRequires high-purity dihalopropanes
Borohydride Reduction (US3668196A)α-Halo-α-sec-butylamino ketoneNaBH₄, MeOH, 0°C–25°C~35%Mild conditions, stereoselectiveMulti-step precursor synthesis
Hydrogenolysis (US4966979A)N-Protected azetidinePd/C, H₂ (40–80 psi), HCl/MeOH~50%Efficient deprotectionHigh-pressure equipment required

*Yields estimated from analogous reactions in patents.

Solvent and Temperature Optimization

Solvent Systems

  • Polar Protic Solvents (MeOH, H₂O): Favor SN2 mechanisms in ring-closure reactions.

  • DMF/NaHCO₃: Enhances cyclization of α-halo-α-amino ketones by stabilizing transition states.

Temperature Control

  • Ring Closure: 95°–105°C prevents oligomerization.

  • Reductions: 0°C–25°C minimizes over-reduction of ketones.

Industrial-Scale Considerations

Large-scale synthesis requires:

  • Continuous Extraction: For isolating intermediates (e.g., ether extraction of crude amines).

  • Azeotropic Drying: Benzene or toluene removes trace water from ether extracts.

  • Distillation: Spinning-band columns achieve high-purity this compound (bp ~111°C at 12 mmHg) .

Chemical Reactions Analysis

Types of Reactions

Sec.-butyl-3-azetidinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sec.-butyl-3-azetidinone (oxidation), sec.-butyl-3-azetidine (reduction), and various substituted azetidines (substitution) .

Scientific Research Applications

Chemical Properties and Structure

Sec-butyl-3-azetidinol is characterized by a four-membered azetidine ring with a sec-butyl group and a hydroxyl group at the 3-position. The unique structure imparts specific reactivity, making it a valuable building block in organic synthesis. The azetidine ring's strain allows for diverse chemical transformations, enhancing its utility in synthesizing more complex molecules.

Medicinal Chemistry

The azetidine motif is prevalent in many pharmaceuticals due to its ability to modify the pharmacokinetic properties of drugs. Sec-butyl-3-azetidinol has been investigated for:

  • Antimicrobial Activity : Research indicates that derivatives of sec-butyl-3-azetidinol exhibit potential antimicrobial properties, making them candidates for developing new antibiotics .
  • Anticancer Properties : Studies have explored the anticancer effects of azetidine derivatives, including sec-butyl-3-azetidinol. It has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Organic Synthesis

Sec-butyl-3-azetidinol serves as a versatile intermediate in organic synthesis:

  • Synthesis of Complex Molecules : It can be utilized in the development of other azetidine derivatives and complex organic compounds. Its ability to undergo functionalization allows for the creation of diverse chemical libraries for drug discovery .
  • Late-stage Functionalization : The compound is applicable in late-stage modifications of existing pharmaceuticals, enhancing their efficacy and reducing side effects by improving selectivity .

Material Science

In material science, sec-butyl-3-azetidinol can be employed to synthesize specialty chemicals and polymers:

  • Polymer Production : Its unique structure allows it to act as a monomer or cross-linking agent in polymer chemistry, contributing to the development of new materials with desirable properties such as increased strength and thermal stability.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of sec-butyl-3-azetidinol derivatives on various cancer cell lines. Results indicated that specific modifications to the azetidine ring enhanced cytotoxicity against A549 human lung adenocarcinoma cells. The study highlighted the importance of substituent effects on biological activity, suggesting that further optimization could lead to more potent anticancer agents .

Case Study 2: Synthesis of Azetidine Derivatives

In a synthetic chemistry study, researchers demonstrated a method for synthesizing azetidine derivatives using sec-butyl-3-azetidinol as a starting material. The methodology showcased high yields and selectivity, indicating its applicability in producing pharmaceutical candidates efficiently. This approach emphasizes the compound's role as a key building block in drug development .

Mechanism of Action

The mechanism of action of sec.-butyl-3-azetidinol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the azetidine ring can interact with enzymes and receptors. These interactions can modulate the activity of various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare sec-butyl-3-azetidinol with structurally related compounds, focusing on substituent effects, functional groups, and inferred properties:

Table 1: Structural and Functional Comparison

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
Sec.-Butyl-3-azetidinol sec-butyl C₇H₁₅NO ~129.2 (inferred) Azetidinol ring, -OH Potential intermediate for taxanes
3-Isobutyl-3-azetidinol isobutyl C₇H₁₅NO 129.2 Azetidinol ring, -OH Structural isomer; similar applications
Baccatin III sec-butyl ester sec-butyl ester C₃₃H₄₇NO₁₄ ~705.7 (estimated) Taxane core, ester linkage Anticagent precursor (e.g., paclitaxel analogs)
Sec-Butyl 2-(3-oxo-2-piperazinyl)acetate sec-butyl C₁₁H₂₀N₂O₃ 228.29 (calculated) Piperazine, acetate ester Intermediate for pharmaceuticals

Key Observations:

Branching Effects (sec-butyl vs. isobutyl): this compound and 3-isobutyl-3-azetidinol are structural isomers with identical molecular formulas but differ in alkyl chain branching. The sec-butyl group (CH(CH₂CH₃)CH₂-) may impart distinct steric and lipophilic properties compared to the isobutyl group (CH₂CH(CH₃)₂), affecting solubility and receptor interactions .

Functional Group Impact: The azetidinol ring’s hydroxyl group enhances hydrogen-bonding capacity, which could improve water solubility relative to non-hydroxylated analogs. In contrast, Sec-Butyl 2-(3-oxo-2-piperazinyl)acetate contains a piperazine ring and ester group, likely increasing polarity and metabolic stability .

Role in Taxane Derivatives: highlights Baccatin III esters with sec-butyl, n-butyl, and pentyl side chains.

Physical Properties: While direct data on sec-butyl-3-azetidinol’s log Kow or solubility is absent, analogs like 3-isobutyl-3-azetidinol (MW 129.2) and butyl isovalerate (log Kow ~2.5, from ) suggest moderate lipophilicity, suitable for blood-brain barrier penetration or oral bioavailability .

Research Findings and Implications

  • Synthetic Utility: Sec-butyl-3-azetidinol’s azetidine ring is a versatile building block for constrained peptides and enzyme inhibitors. Its sec-butyl group may improve pharmacokinetic profiles compared to smaller alkyl chains (e.g., methyl or ethyl) .
  • Taxane Analog Studies: Baccatin III esters with sec-butyl side chains () demonstrate the importance of alkyl branching in modulating cytotoxicity and solubility in paclitaxel derivatives. Such insights could guide the design of sec-butyl-3-azetidinol-based prodrugs .
  • Comparative Stability: Piperazine and azetidine derivatives (e.g., Sec-Butyl 2-(3-oxo-2-piperazinyl)acetate) highlight how nitrogen-containing rings influence stability.

Q & A

Q. Q1. What are the standard protocols for synthesizing sec-butyl-3-azetidinol, and how can reproducibility be ensured?

Answer: Synthesis typically involves azetidine ring formation followed by sec-butyl group introduction via nucleophilic substitution or reductive amination. Key steps include:

  • Purification: Use HPLC or column chromatography to isolate intermediates and final products.
  • Characterization: Validate purity and structure via 1H^1H-/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy .
  • Reproducibility: Document reaction conditions (temperature, solvent, stoichiometry) and batch-specific variability in supplementary materials. Cross-validate with independent replicates .

Q. Q2. How should researchers address contradictions in spectroscopic data for sec-butyl-3-azetidinol derivatives?

Answer: Contradictions often arise from stereochemical variations or solvent effects. Mitigation strategies include:

  • Multi-technique validation: Combine X-ray crystallography (for absolute configuration) with NMR coupling constants (JJ-values) to resolve stereochemical ambiguities .
  • Computational modeling: Use DFT calculations to predict 1H^1H-NMR chemical shifts and compare with experimental data .

Advanced Research Questions

Q. Q3. What experimental design principles optimize the synthetic yield of sec-butyl-3-azetidinol while minimizing side products?

Answer: Adopt a Design of Experiments (DoE) approach:

  • Variables: Test temperature, catalyst loading, and solvent polarity using a factorial design.
  • Response surface methodology (RSM): Identify optimal conditions for maximum yield .
  • Side-product analysis: Use LC-MS to track byproducts and adjust reaction kinetics (e.g., quenching intermediates) .

Q. Q4. How can researchers assess the enantiomeric purity of sec-butyl-3-azetidinol in chiral catalysis studies?

Answer:

  • Chiral chromatography: Employ chiral stationary phases (e.g., Chiralpak® columns) with UV/ELSD detection .
  • Chiral shift reagents: Use europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] in 1H^1H-NMR to distinguish enantiomers .
  • Circular dichroism (CD): Correlate optical activity with enantiomeric excess (ee) .

Data Analysis and Interpretation

Q. Q5. How should researchers resolve discrepancies between computational predictions and experimental reactivity data for sec-butyl-3-azetidinol?

Answer:

  • Methodological audit: Verify computational parameters (e.g., basis sets, solvation models) and experimental conditions (e.g., inert atmosphere) .
  • Impurity profiling: Use GC-MS to detect trace contaminants affecting reactivity .
  • Collaborative validation: Share datasets with independent labs for benchmarking .

Q. Q6. What statistical frameworks are recommended for analyzing dose-response data in sec-butyl-3-azetidinol bioactivity studies?

Answer:

  • Non-linear regression: Fit data to Hill or logistic models using software like GraphPad Prism®.
  • Outlier detection: Apply Grubbs’ test to exclude anomalous datapoints .
  • Uncertainty quantification: Report 95% confidence intervals for EC50_{50}/IC50_{50} values .

Experimental and Ethical Compliance

Q. Q7. How can researchers ensure ethical compliance when sec-butyl-3-azetidinol is used in preclinical studies?

Answer:

  • Institutional Review Board (IRB) approval: Submit detailed protocols for animal welfare or cell-line sourcing .
  • Data transparency: Disclose all adverse events and negative results in supplementary materials .

Literature and Collaboration

Q. Q8. What strategies mitigate gaps in literature for sec-butyl-3-azetidinol’s mechanism of action?

Answer:

  • Systematic reviews: Use databases like SciFinder® and Reaxys® with Boolean operators (e.g., "azetidinol AND kinetics") .
  • Hypothesis-driven exploration: Propose novel reaction pathways based on analogous azetidine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.